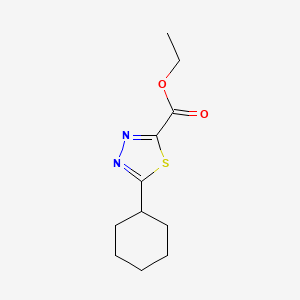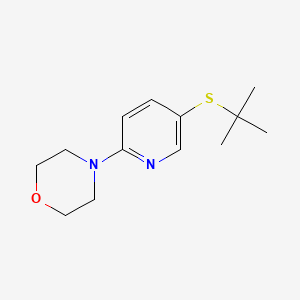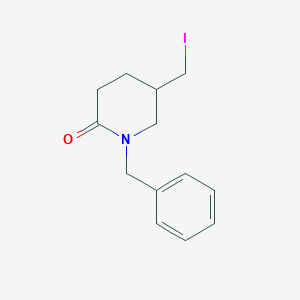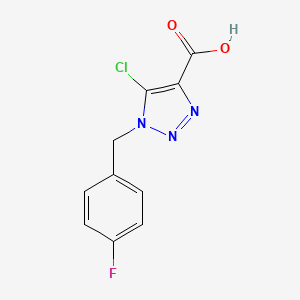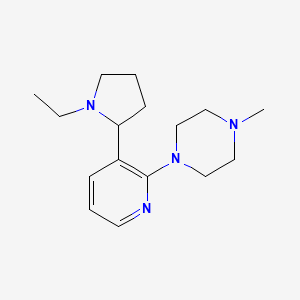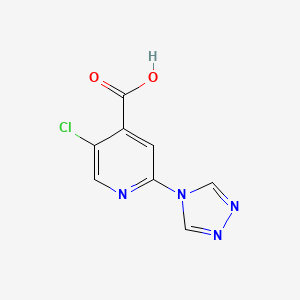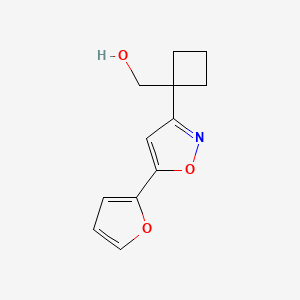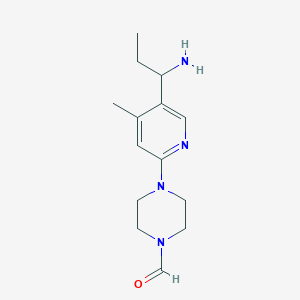
(3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group.
Méthodes De Préparation
The synthesis of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of (S)-pyrrolidin-3-yl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial production methods for tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparaison Avec Des Composés Similaires
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring, making it less sterically hindered.
N-Boc protected amines: These compounds also use the Boc group for protection but may have different amine substrates.
Carbamic acid tert-butyl ester: Another similar compound with a different amine component.
The uniqueness of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate lies in its specific structure, which combines the steric protection of the tert-butyl group with the reactivity of the pyrrolidine ring, making it a versatile protecting group in organic synthesis.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m0/s1 |
Clé InChI |
HJUZGKGDCUOVML-GKAPJAKFSA-N |
SMILES isomérique |
CC([C@H]1CCNC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Ethyl 5-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B11802252.png)

